1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
This compound features a spiro-isobenzofuran core fused with a piperidin ring and a sulfonyl-substituted benzo[d]oxazol moiety.
Properties
IUPAC Name |
1'-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-21-16-12-13(6-7-17(16)27-19(21)24)29(25,26)22-10-8-20(9-11-22)15-5-3-2-4-14(15)18(23)28-20/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADRUZLNUBZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₅S
- Molecular Weight : 318.36 g/mol
- CAS Number : 1220696-32-1
The compound consists of a spirocyclic structure that incorporates a sulfonyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals such as the PI3K/Akt pathway.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against a range of bacteria and fungi. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans.
- Mechanism : The proposed mechanism involves disruption of the microbial cell membrane integrity and interference with metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Elimination Half-life | Approximately 4 hours |
Toxicology
Safety assessments are vital for any therapeutic agent. Preliminary toxicological evaluations indicate:
- Acute Toxicity : No significant acute toxicity was observed in animal models at therapeutic doses.
- Chronic Effects : Long-term studies are needed to assess potential organ toxicity or carcinogenic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Polarity: The sulfonyl group in the target compound increases polarity (logP ~1.2 estimated) compared to the 5-fluoro analog (logP ~2.5 estimated) and electrochromic dyes (logP ~3–4 due to aromatic amines) [3][2]].
- Thermal Stability: Spiro-quinoxaline derivatives () exhibit stability up to 250°C due to aromatic conjugation, whereas sulfonyl-containing spiro compounds may decompose at lower temperatures (~200°C) due to sulfonyl bond lability [1].
- Electronic Properties: Electrochromic dyes require tunable HOMO-LUMO gaps for color transitions, achieved via extended conjugation (e.g., xanthene rings). The target compound’s benzo[d]oxazol group may instead enable π-stacking in biological targets [2]].
Research Implications
- Material Science: Electrochromic spiro compounds () highlight the versatility of spiro architectures in optoelectronics, a domain yet unexplored for sulfonyl-substituted analogs [2]].
- Synthetic Challenges: The target’s synthesis likely requires precise sulfonation conditions, unlike the scalable one-pot methods for quinoxaline derivatives [1]].
Preparation Methods
Preparation of 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl Chloride
This intermediate is critical for introducing the sulfonyl group. The synthesis follows a chlorosulfonation reaction:
- Reactants : 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole (3-methylbenzoxazolone) and chlorosulfonic acid.
- Conditions :
- Temperature: 0°C (initial), then 60°C for 2 hours.
- Atmosphere: Inert (Schlenk technique).
- Workup : Precipitation in ice, filtration, and drying.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0°C → 60°C | 91% |
Mechanism : Electrophilic sulfonation occurs at the para position of the oxazolone ring due to steric and electronic directing effects.
Synthesis of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one
The spirocyclic core is constructed via a Mannich-like cyclization:
- Reactants : Isobenzofuran-1-one and piperidine derivatives.
- Conditions :
- Base: Potassium hydroxide (KOH).
- Catalyst: Tetrabutylammonium bromide (TBAB).
- Solvent: Tetrahydrofuran (THF).
- Key Step : Alkylation of the piperidine nitrogen with a bromo-chlorobutane intermediate.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | KOH, TBAB, THF, reflux | 78% |
Mechanism : Nucleophilic attack by the piperidine nitrogen on the activated isobenzofuran carbonyl group facilitates spirocycle formation.
Final Coupling Reaction
The sulfonyl chloride intermediate is coupled with the spirocyclic amine to form the target compound:
- Reactants :
- 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride.
- 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one.
- Conditions :
- Base: Triethylamine (TEA) or pyridine.
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Temperature: 0°C → room temperature.
- Workup : Aqueous extraction and chromatography.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | TEA, DCM, 0°C → RT | 68% |
Mechanism : The spirocyclic amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride.
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
- Over-Sulfonation : Addressed by stoichiometric control of chlorosulfonic acid ().
- Oxazolone Ring Opening : Mitigated by maintaining anhydrous conditions ().
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H/¹³C NMR : Peaks corresponding to the spirocyclic (δ 4.2–4.5 ppm) and sulfonyl groups (δ 7.8–8.1 ppm).
- HPLC : Purity >95% achieved after column chromatography ().
Q & A
Q. How can researchers optimize the synthetic yield of 1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one?
- Methodological Answer : The synthesis involves multi-step routes requiring precise control of reaction parameters. Key steps include:
- Temperature modulation : For sulfonylation and spirocyclization, maintain 50–70°C to avoid side reactions (e.g., decomposition of the benzo[d]oxazole moiety) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitution .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound with >95% purity .
- Yield tracking : Monitor reaction progress via TLC (silica gel, UV detection) and quantify yields using gravimetric analysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify the spirocyclic piperidine ring (δ 3.5–4.5 ppm for piperidine protons) and sulfonyl group (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfone) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion) with <2 ppm mass error .
- X-ray crystallography : Resolve the 3D conformation of the spiro center to validate stereochemical assignments .
Q. How can researchers assess the solubility and stability of this compound in biological buffers?
- Methodological Answer :
- Solubility screening : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis quantification at λ~280 nm .
- Stability profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C), analyzing degradation products via LC-MS over 24 hours .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer :
- Assay validation : Replicate studies using orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. fluorescence polarization for enzymatic activity) to rule out false positives .
- Dose-response curves : Test across a wider concentration range (nM to μM) to identify non-linear effects or off-target interactions .
- Structural analogs : Compare activity of derivatives (e.g., piperidine-substituted analogs from ) to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to model binding poses, focusing on the sulfonyl group’s electrostatic interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) for 100 ns to assess stability of hydrogen bonds with the benzo[d]oxazole moiety .
- Free-energy calculations : Apply MM-PBSA to rank binding affinities of spirocyclic derivatives .
Q. How can researchers design experiments to evaluate the compound’s environmental impact during preclinical development?
- Methodological Answer :
- Ecotoxicological assays : Test acute toxicity in Daphnia magna (48-hour LC) and algae (72-hour growth inhibition) per OECD guidelines .
- Biodegradation studies : Use OECD 301F respirometry to measure microbial degradation in activated sludge over 28 days .
- Bioaccumulation modeling : Apply EPI Suite to estimate log and BCF (bioconcentration factor) based on the compound’s hydrophobicity .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this spirocyclic scaffold?
- Methodological Answer :
- Fragment-based libraries : Synthesize derivatives with modifications at the sulfonyl group (e.g., aryl vs. alkyl substituents) and piperidine ring (e.g., N-methylation) .
- High-throughput screening (HTS) : Use 384-well plates to test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic liabilities .
- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Key Considerations for Data Interpretation
- Contradictions in biological data may arise from assay-specific conditions (e.g., ionic strength, co-solvents). Always cross-validate with orthogonal methods .
- Synthetic impurities (e.g., residual DMF) can artificially inflate bioactivity; include blank controls in assays .
- Environmental fate studies must account for photolytic degradation under UV light, as the benzo[d]oxazole group may generate reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
